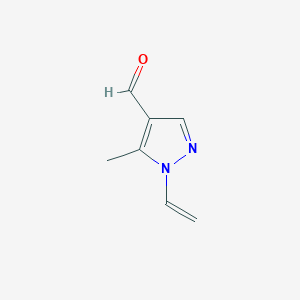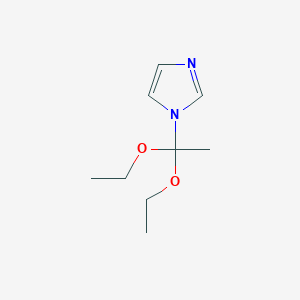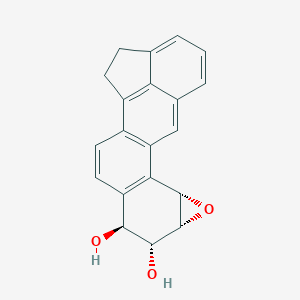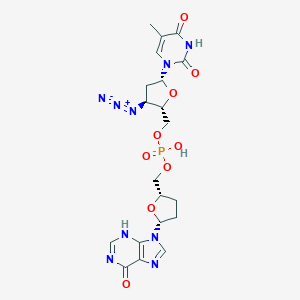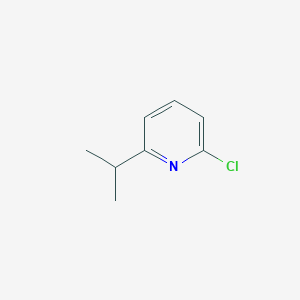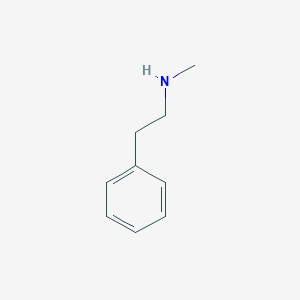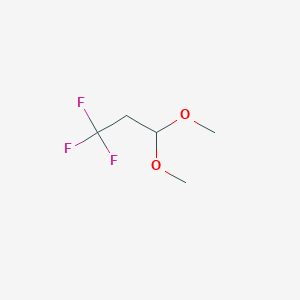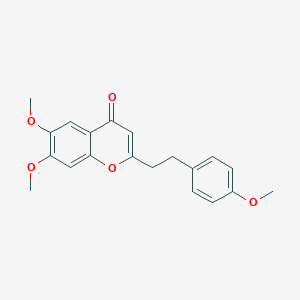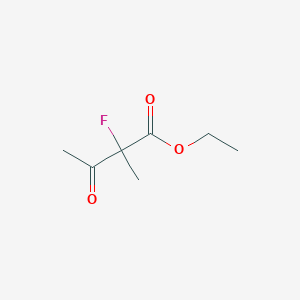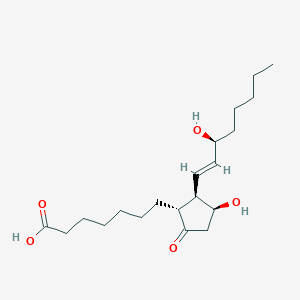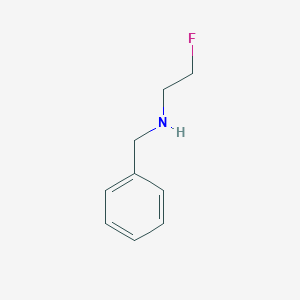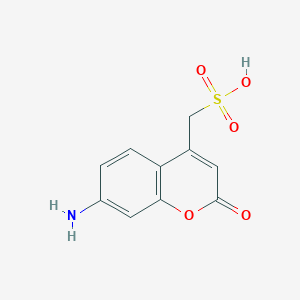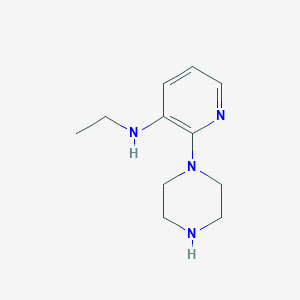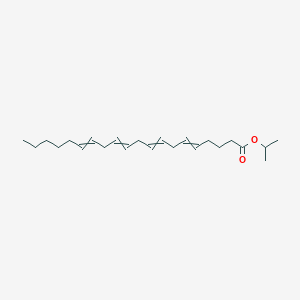
Propan-2-yl Icosa-5,8,11,14-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl Icosa-5,8,11,14-tetraenoate, also known as all-trans-β-carotene-15,15'-dioic acid, is a carotenoid compound that is widely used in scientific research. It is a natural pigment found in many fruits and vegetables, and is known for its antioxidant properties.
Mecanismo De Acción
Propan-2-yl Icosa-5,8,11,14-tetraenoate exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS). It also enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Efectos Bioquímicos Y Fisiológicos
Propan-2-yl Icosa-5,8,11,14-tetraenoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is a major contributor to atherosclerosis. It also enhances immune function and reduces inflammation. In addition, it has been shown to improve cognitive function and protect against neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propan-2-yl Icosa-5,8,11,14-tetraenoate is a widely used standard in HPLC analysis of carotenoids. It is also relatively stable and easy to handle in lab experiments. However, its antioxidant properties can interfere with certain assays, such as those that measure ROS levels. In addition, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many future directions for research on Propan-2-yl Icosa-5,8,11,14-tetraenoate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its role in modulating the gut microbiome, which has been shown to have a significant impact on overall health. Finally, there is interest in developing new synthesis methods for Propan-2-yl Icosa-5,8,11,14-tetraenoate that are more efficient and environmentally friendly.
Métodos De Síntesis
Propan-2-yl Icosa-5,8,11,14-tetraenoate can be synthesized from Propan-2-yl Icosa-5,8,11,14-tetraenoateβ-carotene through a series of chemical reactions. The first step involves the oxidation of Propan-2-yl Icosa-5,8,11,14-tetraenoateβ-carotene to form Propan-2-yl Icosa-5,8,11,14-tetraenoateβ-carotene-15,15'-dioic acid. This is followed by the esterification of the carboxylic acid group with isopropanol to form Propan-2-yl Icosa-5,8,11,14-tetraenoate.
Aplicaciones Científicas De Investigación
Propan-2-yl Icosa-5,8,11,14-tetraenoate is widely used in scientific research due to its antioxidant properties. It has been shown to protect against oxidative stress, which is a major contributor to many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It is also used as a standard in high-performance liquid chromatography (HPLC) analysis of carotenoids.
Propiedades
Número CAS |
119524-26-4 |
|---|---|
Nombre del producto |
Propan-2-yl Icosa-5,8,11,14-tetraenoate |
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
propan-2-yl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22(2)3/h8-9,11-12,14-15,17-18,22H,4-7,10,13,16,19-21H2,1-3H3 |
Clave InChI |
DAFUJHDDFPOEKD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(C)C |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



